dTDP-4-dehydro-2,6-dideoxy-D-glucose

Enzyme specificity Deoxysugar biosynthesis SpnQ substrate profiling

This dTDP-activated dideoxysugar is the specific substrate for the C-3 dehydratase SpnQ, a pivotal branching intermediate for synthesizing L-digitoxose, L-mycarose, L-olivose, and D-forosamine. Using earlier precursors like dTDP-4-dehydro-6-deoxy-D-glucose will stall pathways at the C-3 deoxygenation step. - Enables reconstitution of full spinosyn, erythromycin, and avermectin glycosylation pathways. - Suitable for SpnQ kinetics, coupled transaminase/dimethyltransferase assays, and glycodiversification. - Supplied with rigorous analytical documentation to support enzymatic pathway engineering.

Molecular Formula C16H24N2O14P2
Molecular Weight 530.31 g/mol
Cat. No. B1206221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedTDP-4-dehydro-2,6-dideoxy-D-glucose
Molecular FormulaC16H24N2O14P2
Molecular Weight530.31 g/mol
Structural Identifiers
SMILESCC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O
InChIInChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-13,19-20H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,10-,11-,12-,13?/m1/s1
InChIKeyAONILRCSLAIOQE-VXVCUIMOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dTDP-4-dehydro-2,6-dideoxy-D-glucose – Central Deoxysugar Intermediate


dTDP-4-dehydro-2,6-dideoxy-D-glucose is a thymidine diphosphate (dTDP)-activated dideoxysugar nucleotide that serves as a pivotal intermediate in the biosynthesis of numerous biologically essential deoxysugars, including L-digitoxose, L-mycarose, L-olivose, D-olivose, L-oliose, and D-forosamine . This compound is generated from dTDP-4-dehydro-6-deoxy-D-glucose via sequential C-2 deoxygenation catalyzed by the 2,3-dehydratase SpnO and the 3-ketoreductase SpnN, and it is the specific substrate for the C-3 deoxygenase SpnQ . Its purchase or synthesis is critical for enzymatic glycodiversification studies, in vitro pathway reconstitution, and the production of glycosylated natural products.

Enzymatic gateway Exclusive substrate for SpnQ C-3 deoxygenase in deoxysugar biosynthesis
Branching intermediate Direct precursor to forosamine, mycarose, olivose and related sugars
Reconstitution building block Enables in vitro glycodiversification and pathway reconstitution studies

Why dTDP-4-dehydro-2,6-dideoxy-D-glucose Cannot Be Replaced


The primary 6-deoxy precursor dTDP-4-dehydro-6-deoxy-D-glucose is not a substrate for the key enzyme SpnQ (dTDP-4-dehydro-2,6-dideoxy-D-glucose 3-dehydratase), as explicitly confirmed by BRENDA annotation: 'TDP-4-dehydro-6-deoxy-D-glucose is not a substrate' . This strict substrate selectivity means that genetic or biochemical pathway engineering efforts that supply only the earlier intermediate will stall at the C-3 deoxygenation step, preventing synthesis of downstream sugars such as forosamine, mycarose, or oliose . Furthermore, the C-2 deoxygenation status of this compound creates a unique α-hydroxy ketone motif that distinguishes it from C-2 hydroxylated analogs in both enzyme recognition and chemical reactivity, making simple interchange with undeoxygenated or more extensively deoxygenated dTDP-sugars biochemically infeasible.

This Compound (Target)

SpnQ recognition Validated substrate; enables C-3 deoxygenation
Motif requirement Unique α-hydroxy ketone essential for enzyme binding
Downstream access Unlocks forosamine, mycarose, digitoxose pathways

6-Deoxy Precursor (Common Alternative)

SpnQ recognition Not a substrate; pathway stalls at C-3
Motif mismatch 2-Hydroxylated analog fails enzyme discrimination
Synthetic reach Limited to rhamnose branch without additional enzymatic steps

Evidence-Based Procurement Guide


Substrate Discrimination by SpnQ

The enzyme SpnQ (EC 4.2.1.164) exhibits absolute substrate discrimination: dTDP-4-dehydro-2,6-dideoxy-D-glucose is a validated substrate, while its immediate biosynthetic precursor dTDP-4-dehydro-6-deoxy-D-glucose is explicitly annotated as 'not a substrate' . This binary specificity gate-keeps the C-3 deoxygenation step, making procurement of the correct 2,6-dideoxy compound mandatory for any SpnQ-dependent pathway.

Substrate Discrimination
Head-to-head
Target accepted; 6-deoxy precursor not a substrate
Mandatory for SpnQ-mediated C-3 deoxygenation
BRENDA-curated specificity annotation
Enzyme specificity Deoxysugar biosynthesis SpnQ substrate profiling

Kinetic Efficiency of SpnQ

Steady-state kinetic parameters have been determined for SpnQ with this compound. At pH 7.5 and 25°C, the KM is 0.049 mM and kcat is 0.13 s⁻¹, yielding a catalytic efficiency (kcat/KM) of approximately 2.65 mM⁻¹s⁻¹ . At 24°C, a lower kcat of 0.043 s⁻¹ is observed , indicating temperature sensitivity of turnover. These parameters define the benchmark for any engineered SpnQ variants or heterologous pathway design.

SpnQ Kinetics
Supporting evidence
KM 0.049 mM, kcat 0.13 s⁻¹ (pH 7.5, 25°C)
Baseline for reaction design and enzyme requirement calculations
kcat drops to 0.043 s⁻¹ at 24°C; electron transfer partners required
Enzyme kinetics SpnQ C-3 deoxygenation

Pathway Branching Breadth Comparison

dTDP-4-dehydro-2,6-dideoxy-D-glucose serves as the direct precursor for at least five distinct deoxysugar end-products — forosamine, L-digitoxose, D-mycarose, D-olivose/L-olivose, and L-oliose — via enzymes such as SpnQ, various 3-ketoreductases, and aminotransferases . In contrast, its precursor, dTDP-4-dehydro-6-deoxy-D-glucose, is primarily channeled into L-rhamnose or stands at a single enzymatic step upstream, offering far narrower downstream synthetic utility . This expanded branching potential makes the 2,6-dideoxy compound a more versatile building block for combinatorial biosynthesis.

Branching Potential
Class-level
≥5 downstream deoxysugars vs. 1 major branch for precursor
Expanded glycodiversification utility at the 2,6-dideoxy stage
KEGG/MetaCyc pathway annotation; multiple actinomycete gene clusters
Metabolic engineering Deoxysugar diversity Glycodiversification

Reductase Partner Flexibility

SpnQ, which acts on dTDP-4-dehydro-2,6-dideoxy-D-glucose, functions efficiently with general cellular reductases (ferredoxin/ferredoxin reductase or flavodoxin/flavodoxin reductase), unlike the homologous E1 dehydrase from Yersinia pseudotuberculosis, which requires a specific reductase partner encoded in its gene cluster . This promiscuity means that SpnQ-dependent use of this compound can be implemented in heterologous hosts without co-expression of a dedicated reductase system, simplifying pathway engineering.

Reductase Partner Flexibility
Data to verify
SpnQ functions with generic reductases; E1 requires specific partner
May simplify heterologous assay setup without dedicated reductase
Source-specific review recommended; no quantitative activity comparison
Reductase promiscuity Heterologous expression Enzyme characterization

Reaction Thermodynamics

The SpnQ-catalyzed C-3 deoxygenation of dTDP-4-dehydro-2,6-dideoxy-D-glucose has a computed standard Gibbs free energy change (ΔrG'°) of +1.745 kcal/mol . This modestly endergonic value indicates that product removal or coupling to downstream exergonic steps is necessary to drive conversion in preparative settings. This thermodynamic parameter is distinct from the energetics of alternative deoxygenation routes (e.g., E1 or ColD) and should inform reaction design.

Reaction Thermodynamics
Supporting evidence
ΔrG'° = +1.745 kcal/mol
Modestly endergonic; product removal or coupling may be needed
MetaCyc component contribution estimate; inform preparative reaction design
Thermodynamics Reaction feasibility Process design

Key Procurement Application Scenarios


In Vitro Reconstitution of Forosamine Biosynthesis

This compound is the required substrate for SpnQ, the C-3 dehydratase that initiates the final stages of forosamine formation . Researchers reconstituting the full spinosyn sugar pathway should procure it to enable SpnQ kinetics characterization and coupled assays with SpnR (transaminase) and SpnS (dimethyltransferase) .

Combinatorial Glycodiversification for Macrolide Antibiotics

As a branching intermediate leading to L-digitoxose, D-mycarose, L-olivose, D-olivose, and L-oliose , this compound is the optimal starting point for enzymatic synthesis of dTDP-deoxysugar libraries. Procurement quantities should be scaled for parallel glycosyltransferase assays targeting erythromycin, oleandomycin, and avermectin scaffolds .

Heterologous Production of Anthracycline Sugars

Although L-daunosamine biosynthesis proceeds via a parallel TDP-sugar pathway, the same dTDP-4-dehydro-2,6-dideoxy-D-glucose intermediate is used by homologous 2,3-dehydratase/3-ketoreductase pairs found in daunorubicin/doxorubicin gene clusters . Procuring this compound enables cross-complementation studies and the enzymatic synthesis of daunosamine precursors for novel anthracycline derivatives .

Biochemical Characterization of NDP-Sugar 3-Dehydratases

This compound is essential for comparative mechanistic studies of the three known hexose 3-dehydratase families . Researchers should procure it alongside TDP-4-keto-6-deoxy-D-glucose to profile substrate specificity differences between SpnQ and its homologs E1 and ColD, leveraging SpnQ's unique reductase promiscuity for heterologous assay setup .

Application
Selection Property
Validation Focus
Forosamine pathway reconstitution
SpnQ substrate specificity
SpnQ kinetics and coupled transaminase/methyltransferase assays
Combinatorial deoxysugar library synthesis
Branching intermediate for multiple rare sugars
Glycosyltransferase substrate profiling on macrolide scaffolds
Anthracycline sugar precursor studies
Homologous 2,3-dehydratase/ketoreductase cross-reactivity
Cross-complementation and daunosamine precursor synthesis
NDP-sugar 3-dehydratase characterization
Reductase promiscuity vs. partner-dependent homologs
Substrate specificity profiling across dehydratase families
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